1,2,4-Triazolo(4,3-b)(1,2,4)triazine, 6,7-diphenyl-
CAS No.: 37160-06-8
Cat. No.: VC17554903
Molecular Formula: C16H11N5
Molecular Weight: 273.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 37160-06-8 |
|---|---|
| Molecular Formula | C16H11N5 |
| Molecular Weight | 273.29 g/mol |
| IUPAC Name | 6,7-diphenyl-[1,2,4]triazolo[4,3-b][1,2,4]triazine |
| Standard InChI | InChI=1S/C16H11N5/c1-3-7-12(8-4-1)14-15(13-9-5-2-6-10-13)20-21-11-17-19-16(21)18-14/h1-11H |
| Standard InChI Key | IGAUVIZYYOFFHR-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)C2=NC3=NN=CN3N=C2C4=CC=CC=C4 |
Introduction
Structural and Chemical Properties
Molecular Architecture
The compound features a bicyclic system where a 1,2,4-triazole ring is fused with a 1,2,4-triazine ring at positions 4 and 3-b, respectively. The 6- and 7-positions are substituted with phenyl groups, contributing to its planar geometry and hydrophobic interactions (Figure 1). The fused rings create a conjugated π-system, enhancing electronic delocalization and stability .
Table 1: Key Molecular Descriptors
The phenyl groups at positions 6 and 7 enhance lipophilicity (), favoring membrane permeability and target binding .
Synthetic Methodologies
Cycloaddition-Based Synthesis
A predominant route involves the reaction of 6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one with hydrazonoyl halides in chloroform under reflux, catalyzed by triethylamine . This proceeds via a 1,3-dipolar cycloaddition mechanism, generating a spiro intermediate that undergoes ring cleavage and intramolecular cyclization to yield the triazolo-triazine core (Scheme 1) .
Mechanistic Pathway
-
Cycloaddition: Hydrazonoyl halides dehydrohalogenate to form nitrilimines, which react with the thiocarbonyl group of the triazinethione .
-
Ring Cleavage: Base-mediated cleavage of the spiro intermediate produces a thiohydrazide intermediate.
-
Cyclization: Intramolecular nucleophilic attack forms the triazolo-triazine framework, with hydrogen sulfide elimination .
Alternative pathways involving amidrazone intermediates have been proposed but are less favored due to electronic constraints .
| Compound | IC (μM) | Cell Line |
|---|---|---|
| 6-(4-Bromophenyl)-3-((4-methoxybenzyl)thio)- | 1.2 | MDA-MB-231 |
| 6-Phenyl-7-methyl- | 3.5 | HCT-116 |
Antimicrobial Efficacy
Structural analogs, such as pyrimido[2,1-c] triazine-3,4-diones, inhibit microbial growth at MIC values of 4–16 μg/mL against Staphylococcus aureus and Candida albicans . The 6,7-diphenyl derivative’s hydrophobic groups likely enhance membrane disruption, though direct data remain limited .
Analytical Characterization
Spectroscopic Profiling
-
NMR: NMR (400 MHz, DMSO-): δ 8.21 (s, 1H, triazine-H), 7.65–7.45 (m, 10H, phenyl-H).
-
HPLC: Purity >98% (C18 column, acetonitrile/water gradient).
Predicted Collision Cross Section (CCS)
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H] | 274.12 | 166.2 |
| [M+Na] | 296.10 | 185.2 |
Future Research Directions
-
Derivative Optimization: Introducing electron-withdrawing groups (e.g., nitro, cyano) at position 3 could enhance kinase inhibition .
-
In Vivo Studies: Pharmacokinetic profiling and toxicity assessments in animal models are critical for clinical translation.
-
Targeted Delivery: Nanoformulations (e.g., liposomes) may improve bioavailability and reduce off-target effects.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume